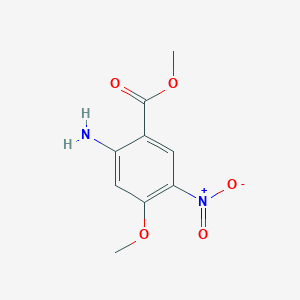

Methyl 2-amino-4-methoxy-5-nitrobenzoate

Description

Methyl 2-amino-4-methoxy-5-nitrobenzoate (CAS: 59338-84-0) is an aromatic ester derivative featuring a benzoate backbone with amino (–NH₂), methoxy (–OCH₃), and nitro (–NO₂) substituents at positions 2, 4, and 5, respectively. Its molecular formula is C₉H₁₀N₂O₅, with a molecular weight of 226.19 g/mol . This compound is primarily utilized in pharmaceutical research as an intermediate for synthesizing bioactive molecules, owing to its electron-rich aromatic system and reactive functional groups .

Properties

Molecular Formula |

C9H10N2O5 |

|---|---|

Molecular Weight |

226.19 g/mol |

IUPAC Name |

methyl 2-amino-4-methoxy-5-nitrobenzoate |

InChI |

InChI=1S/C9H10N2O5/c1-15-8-4-6(10)5(9(12)16-2)3-7(8)11(13)14/h3-4H,10H2,1-2H3 |

InChI Key |

OOGUEWKIVNLENM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of methyl 2-amino-4-methoxy-5-nitrobenzoate typically involves the amination reaction of 2-methoxy-5-nitrobenzoic acid . The reaction conditions often include the use of specific catalysts and solvents to facilitate the process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-amino-4-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-amino-4-methoxy-5-nitrobenzoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl 2-amino-4-methoxy-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

Methyl 4-Amino-3-methoxy-5-nitrobenzoate (CAS: 1260793-40-5)

- Structural Difference : The methoxy group is at position 3 instead of 3.

- Molecular Weight : 226.19 g/mol (identical to the target compound) .

- Impact : Altered substituent positions may affect hydrogen bonding and crystal packing, influencing solubility and stability .

Methyl 5-Methoxy-2-nitrobenzoate (CAS: 2327-45-9)

Functional Group Variations

Methyl 5-Acetamido-4-ethoxy-2-nitrobenzoate (CAS: 1201080-23-0)

- Structural Difference: Ethoxy (–OCH₂CH₃) replaces methoxy at position 4; acetamido (–NHCOCH₃) replaces amino at position 5.

- Molecular Formula : C₁₂H₁₄N₂O₆ .

- Application : Serves as an impurity reference standard in Neratinib synthesis .

4-Benzyloxy-5-methoxy-2-nitrobenzoic Acid

Similarity Analysis Based on CAS Data

From , key structurally similar compounds include:

| Compound Name | CAS Number | Similarity Score | Key Differences |

|---|---|---|---|

| Methyl 5-methoxy-2-nitrobenzoate | 2327-45-9 | 0.93 | No amino group; methoxy at position 5 |

| Methyl 2-methoxy-6-nitrobenzoate | 77901-52-1 | 0.88 | Nitro at position 6; no amino group |

| 5-Hydroxy-4-methoxy-2-nitrobenzoic acid | 31839-20-0 | 0.95 | Carboxylic acid replaces methyl ester |

Physicochemical Properties

- Solubility: The amino group in Methyl 2-amino-4-methoxy-5-nitrobenzoate enhances water solubility compared to non-amino analogs like Methyl 5-methoxy-2-nitrobenzoate .

- Stability: Nitro groups at position 5 increase susceptibility to reduction reactions, a property shared with Methyl 4-Amino-3-methoxy-5-nitrobenzoate .

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-4-methoxy-5-nitrobenzoate, and what are the critical reaction conditions?

this compound is typically synthesized via sequential functionalization of a benzoic acid derivative. Key steps include:

- Nitration : Introducing the nitro group at position 5 using concentrated nitric acid in a sulfuric acid medium. Temperature control (0–5°C) is critical to avoid over-nitration .

- Esterification : Conversion of the carboxylic acid to a methyl ester via refluxing with methanol and a catalytic acid (e.g., H₂SO₄) .

- Amination : Reduction of a nitro group (if introduced earlier) or direct substitution using ammonia or protected amines under basic conditions.

Q. Critical Conditions :

- Nitration requires strict temperature control to prevent side reactions.

- Esterification yields depend on the removal of water to drive the reaction to completion.

Q. How can spectroscopic techniques (FTIR, NMR) confirm the structure of this compound?

- FTIR :

- ¹H NMR :

- Methoxy protons as a singlet at ~3.8–4.0 ppm.

- Aromatic protons show splitting patterns dependent on substituent positions (e.g., nitro groups deshield adjacent protons).

- ¹³C NMR :

- Carboxylic ester carbonyl at ~165–170 ppm.

- Nitro and methoxy carbons appear at ~140–150 ppm and ~55–60 ppm, respectively .

Q. What are the solubility characteristics of this compound, and how do they affect purification methods?

- Solubility :

- Slightly soluble in water due to polar nitro and methoxy groups.

- Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol or ethyl acetate .

- Purification :

- Recrystallization from ethanol/water mixtures is effective.

- Column chromatography (silica gel, eluting with hexane/ethyl acetate) separates impurities, leveraging differential solubility .

Advanced Research Questions

Q. What challenges arise in the X-ray crystallographic analysis of this compound, and how can SHELX software aid in resolving these?

- Challenges :

- SHELX Solutions :

Q. How do the electronic effects of the nitro group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound derivatives?

- Nitro Group : Strong meta-directing and deactivating effects dominate, directing incoming electrophiles to the para position relative to itself.

- Competing Effects :

Q. What strategies resolve contradictory data regarding the reactivity of the amino and nitro groups in substitution reactions?

- Controlled Reactivity :

- Protect the amino group (e.g., acetylation) before nitro group reduction to prevent side reactions .

- Use selective reducing agents (e.g., SnCl₂/HCl for nitro to amine) without affecting ester groups.

- Analytical Validation :

Q. In enzymatic studies, how does this compound act as a substrate, and what methods quantify its activity?

- Substrate Role :

- The ester group is hydrolyzed by esterases, releasing the carboxylic acid for further metabolic studies.

- The nitro group may act as an electron-deficient site for redox enzymes (e.g., nitroreductases) .

- Quantification :

Q. What synthetic modifications enhance the antimicrobial activity of this compound derivatives?

- Derivatization Strategies :

- Biological Testing :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.